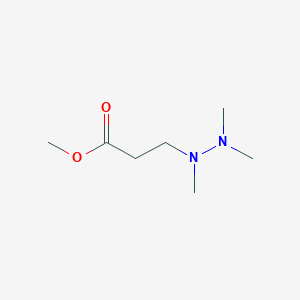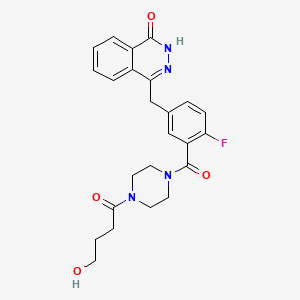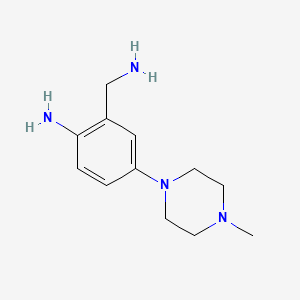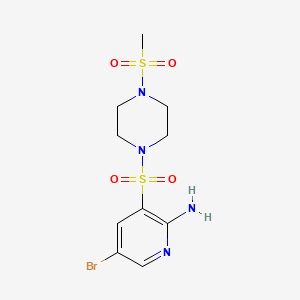
2-chloro-3-(3,6-dihydro-2H-pyran-4-yl)quinoxaline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-chloro-3-(3,6-dihydro-2H-pyran-4-yl)quinoxaline is a heterocyclic compound that features a quinoxaline core substituted with a chloro group and a dihydropyran moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-3-(3,6-dihydro-2H-pyran-4-yl)quinoxaline typically involves the reaction of 2-chloroquinoxaline with 3,6-dihydro-2H-pyran-4-yl derivatives under specific conditions. One common method involves the use of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures. The reaction proceeds through nucleophilic substitution, where the dihydropyran moiety is introduced to the quinoxaline core.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-chloro-3-(3,6-dihydro-2H-pyran-4-yl)quinoxaline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can modify the quinoxaline core or the dihydropyran moiety.
Substitution: Nucleophilic substitution reactions can replace the chloro group with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Potassium carbonate in DMF for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of quinoxaline derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced quinoxaline or dihydropyran derivatives.
Substitution: Formation of substituted quinoxaline derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
2-chloro-3-(3,6-dihydro-2H-pyran-4-yl)quinoxaline has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.
Industry: Utilized in the synthesis of materials with specific properties, such as polymers and dyes.
Wirkmechanismus
The mechanism of action of 2-chloro-3-(3,6-dihydro-2H-pyran-4-yl)quinoxaline depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The dihydropyran moiety can enhance the compound’s ability to interact with biological membranes, improving its bioavailability and efficacy.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-chloro-3-(3,6-dihydro-2H-pyran-4-yl)pyridine
- 3,4-dihydro-2H-pyran
- 2,3-dihydro-4H-pyran
Uniqueness
2-chloro-3-(3,6-dihydro-2H-pyran-4-yl)quinoxaline is unique due to the presence of both a quinoxaline core and a dihydropyran moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. The chloro group also provides a reactive site for further functionalization, enhancing its versatility in synthetic chemistry.
Eigenschaften
Molekularformel |
C13H11ClN2O |
|---|---|
Molekulargewicht |
246.69 g/mol |
IUPAC-Name |
2-chloro-3-(3,6-dihydro-2H-pyran-4-yl)quinoxaline |
InChI |
InChI=1S/C13H11ClN2O/c14-13-12(9-5-7-17-8-6-9)15-10-3-1-2-4-11(10)16-13/h1-5H,6-8H2 |
InChI-Schlüssel |
SNRUEPYWWZWVLX-UHFFFAOYSA-N |
Kanonische SMILES |
C1COCC=C1C2=NC3=CC=CC=C3N=C2Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[2-Amino-4-(1,3-dihydroisoindole-2-carbonyl)quinazolin-6-yl]acetamide](/img/structure/B13866986.png)




![2-(4-Bromophenyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B13867007.png)



![3-Chloro-5-[3-(chloromethyl)-4-oxopyridazin-1-yl]benzonitrile](/img/structure/B13867034.png)
![8-Pyridin-4-yl-2-azaspiro[4.5]decan-8-ol](/img/structure/B13867035.png)


![2-[4-(2-Amino-5-bromopyridin-3-yl)sulfonylpiperazin-1-yl]ethanol](/img/structure/B13867053.png)
